![molecular formula C35H30D8Cl2N8O5 B602661 Hydroxy Itraconazole-d8 CAS No. 1217516-26-1](/img/structure/B602661.png)
Hydroxy Itraconazole-d8
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Overview
Description
Hydroxy Itraconazole-d8, also known as hydroxyitraconazole-d8 or hydroxyitraconazole, is a synthetic derivative of the antifungal agent itraconazole. It is a highly selective and potent inhibitor of the cytochrome P450 enzyme family and is used in a variety of laboratory experiments. Hydroxyitraconazole-d8 is a useful tool for scientists to study the function and regulation of the cytochrome P450 enzyme family.
Scientific Research Applications
Antifungal Research
Hydroxy Itraconazole-d8 is a derivative of Itraconazole, a triazole antifungal agent . It is commonly used in the prevention and treatment of fungal infections . The study of Hydroxy Itraconazole-d8 can provide insights into the effectiveness and safety of antifungal treatments.
Drug Metabolism Studies
Hydroxy Itraconazole-d8 has been employed to study crucial processes such as drug metabolism . Understanding how this compound is metabolized can help researchers predict how other drugs might be processed in the body.
Gene Expression Regulation Research
This compound has been used in studies focusing on gene expression regulation . By understanding how Hydroxy Itraconazole-d8 interacts with genes, researchers can gain insights into how gene expression is regulated in the presence of certain drugs.
Cytochrome P450 Enzymes Research
Hydroxy Itraconazole-d8 is metabolized by cytochrome P450 3A4 . Therefore, it can be used in research to understand the role of cytochrome P450 enzymes in drug metabolism and the development of diseases like cancer .
Pharmacokinetics Research
The pharmacokinetics of Hydroxy Itraconazole-d8 and its metabolites remain largely unknown due to the lack of an accurate and reliable determination method . Therefore, it can be used in research to develop new methods for determining the pharmacokinetics of similar compounds.
Disease Development Studies
Hydroxy Itraconazole-d8 has been used in studies investigating the involvement of cytochrome P450 enzymes in the development of diseases like cancer . This can provide valuable insights into the mechanisms of disease development and potential therapeutic targets.
Mechanism of Action
properties
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1/i1D3,2D3,24D,25D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVOEOJQLKSJU-ARDUPOLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])(C([2H])([2H])[2H])O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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